molecular formula C19H21N7O2 B10994839 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10994839
M. Wt: 379.4 g/mol
InChI Key: WSKMRJAMPBGGEE-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via an acetamide bridge to a piperazine-carboxamide moiety substituted with a pyridin-2-yl group. Its molecular formula is C₁₉H₂₁N₇O₂, with a molecular weight of 379.42 g/mol . The compound’s structure integrates key pharmacophoric elements:

  • A benzimidazole ring, known for its role in DNA intercalation and kinase inhibition.
  • A piperazine-carboxamide scaffold, which enhances solubility and modulates receptor binding.
  • A pyridin-2-yl substituent, contributing to π-π stacking interactions and bioavailability.

This compound is part of a broader class of benzimidazole-piperazine hybrids investigated for diverse therapeutic applications, including antimicrobial, anticancer, and metabolic disorder targets .

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H21N7O2/c27-17(24-18-22-14-5-1-2-6-15(14)23-18)13-21-19(28)26-11-9-25(10-12-26)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,28)(H2,22,23,24,27)

InChI Key

WSKMRJAMPBGGEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then reacted with ethyl chloroformate to form an intermediate, which is subsequently coupled with 4-(pyridin-2-yl)piperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazolone derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) on the aryl ring increase lipophilicity but may reduce solubility .

Benzimidazole Derivatives with Modified Linkers or Substituents

Compound Name Structural Variation Yield (%) Melting Point (°C) Notable Properties References
4-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid (3c) Benzoic acid substituent 70 188 Enhanced hydrogen bonding capacity
N-(1H-Benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide (3f) Pyridin-2-ylamino linker N/A N/A Improved metabolic stability
N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide - N-(3-nitrophenyl) acetamide Nitrophenyl hydrazide N/A N/A Anticonvulsant activity in vitro

Key Observations :

  • Carboxylic acid groups (e.g., 3c) improve aqueous solubility but may limit blood-brain barrier penetration .
  • Hydrazide linkers (e.g., anticonvulsant BK) introduce conformational flexibility, aiding target specificity .

Non-Benzimidazole Analogues with Piperazine-Carboxamide Motifs

Compound Name Core Structure Yield (%) Melting Point (°C) Bioactivity References
4-Hydroxyquinazoline derivative (A3) Quinazoline core 57.3 196.5–197.8 Antidiabetic activity (α-glucosidase inhibition)
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28) Benzo[b][1,4]oxazinone core 10 N/A Anticancer activity (in vitro)

Key Observations :

  • Benzooxazinone-piperazine hybrids (e.g., 28) show distinct SAR profiles due to altered hydrogen-bonding motifs .

Biological Activity

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other benzimidazole derivatives, this compound may interfere with microtubule dynamics, which is crucial for cell division and proliferation.
  • Modulation of Protein Interactions : The pyridine and piperazine moieties can facilitate interactions with various proteins involved in signaling pathways, potentially leading to altered cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values obtained from in vitro studies:

Cell Line IC50 (µM) Reference
MDA-MB 231 (Breast)34.31
U-87 MG (Glioblastoma)38.29
A431 (Skin)<40

These values indicate significant cytotoxicity, suggesting that the compound may be a candidate for further development in cancer therapy.

Neuropharmacological Effects

Recent studies have indicated that the compound exhibits neuroprotective properties. In an animal model of epilepsy, it demonstrated anticonvulsant activity comparable to standard treatments, suggesting potential use in managing seizure disorders.

Case Studies

  • Cytotoxicity Study : A study evaluated the effects of the compound on MDA-MB 231 and U-87 MG cells. Results indicated that treatment with this compound resulted in significant reductions in cell viability, with observed apoptotic markers such as increased caspase activity and PARP cleavage .
  • Anticonvulsant Activity : In a controlled trial involving animal models, the compound was administered prior to inducing seizures. Results showed a marked reduction in seizure frequency and duration compared to untreated controls, supporting its potential as an anticonvulsant agent .

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